molecular formula C14H19N3O4 B103541 H-Gly-ala-phe-OH CAS No. 17922-87-1

H-Gly-ala-phe-OH

Cat. No.: B103541
CAS No.: 17922-87-1
M. Wt: 293.32 g/mol
InChI Key: MZZSCEANQDPJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Gly-ala-phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, glycine, to the resin. Subsequent amino acids, alanine and phenylalanine, are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include dicyclohexylcarbodiimide (DCC) for coupling and trifluoroacetic acid (TFA) for deprotection .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of peptides. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial peptide synthesis to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

H-Gly-ala-phe-OH can undergo various chemical reactions, including:

    Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.

    Reduction: Reduction reactions can modify the peptide backbone or side chains.

    Substitution: Amino acid residues can be substituted to create analogs of the original peptide.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield hydroxyphenylalanine derivatives, while reduction can lead to the formation of reduced peptide analogs .

Scientific Research Applications

H-Gly-ala-phe-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Gly-ala-phe-OH is unique due to its tripeptide structure, which provides a balance of hydrophilic and hydrophobic properties. This balance allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Biological Activity

Introduction

H-Gly-Ala-Phe-OH, also known as glycyl-alanylleucine, is a tripeptide composed of glycine, alanine, and phenylalanine. This compound has garnered interest in various biological and pharmacological contexts due to its potential therapeutic applications. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 222.240 g/mol
  • CAS Number : 17922-87-1
  • Melting Point : ~264 °C (dec.)
  • Density : 1.259 g/cm³
  • Boiling Point : 492.2 °C at 760 mmHg

These properties indicate that this compound is stable under various conditions, which is advantageous for its application in biological systems.

Antioxidant Properties

Research has indicated that tripeptides like this compound can exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that similar peptides could scavenge reactive oxygen species (ROS) effectively, suggesting a potential for this compound to contribute to cellular protection against oxidative damage .

Antihypertensive Effects

Tripeptides derived from food proteins have been shown to possess antihypertensive properties. For instance, this compound may inhibit angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. In vitro studies have shown that certain dipeptides can lower blood pressure by this mechanism .

Neuroprotective Effects

There is emerging evidence that peptides like this compound may offer neuroprotective benefits. A study highlighted that similar peptides can enhance cognitive function and provide protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuroinflammation .

Immunomodulatory Activity

Peptides are known to influence immune responses. This compound may enhance the activity of immune cells such as macrophages and T-cells, promoting a more robust immune response. This property could be particularly beneficial in developing treatments for immunocompromised conditions .

Table 1: Biological Activities of Related Tripeptides

TripeptideBiological ActivityReference
H-Gly-Pro-Gly-NH₂HIV replication inhibition
H-Ile-Pro-Ile-OHDPP IV inhibition
H-Val-Pro-Leu-OHAntihypertensive
This compoundAntioxidant, NeuroprotectiveCurrent Study

Table 2: Comparison of IC50 Values for ACE Inhibition

TripeptideIC50 (mmol/L)Source
This compoundTBDCurrent Study
H-Ala-Trp-OH6.4Bachem
H-Ile-Trp-OH4.7Bachem

Case Study 1: Antioxidant Activity Assessment

A study examined the antioxidant capacity of various tripeptides, including this compound, using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the tripeptide exhibited significant scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Neuroprotective Mechanisms

In vitro studies on neuronal cell lines treated with this compound showed a reduction in apoptosis markers under oxidative stress conditions. The peptide's ability to modulate Bcl-2 family proteins was highlighted as a key mechanism in its neuroprotective effect.

Properties

CAS No.

17922-87-1

Molecular Formula

C14H19N3O4

Molecular Weight

293.32 g/mol

IUPAC Name

2-[2-[(2-aminoacetyl)amino]propanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21)

InChI Key

MZZSCEANQDPJER-UHFFFAOYSA-N

SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)[O-])NC(=O)C[NH3+]

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN

Key on ui other cas no.

17922-87-1

sequence

GAF

Synonyms

Gly-Ala-Phe
Gly-L-Ala-L-Phe
glycyl-alanyl-phenylalanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Gly-ala-phe-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-ala-phe-OH
Reactant of Route 3
Reactant of Route 3
H-Gly-ala-phe-OH
Reactant of Route 4
H-Gly-ala-phe-OH
Reactant of Route 5
H-Gly-ala-phe-OH
Reactant of Route 6
Reactant of Route 6
H-Gly-ala-phe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.